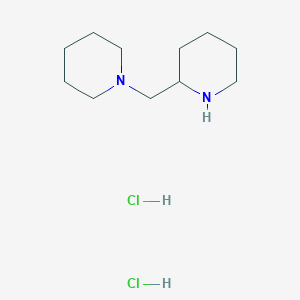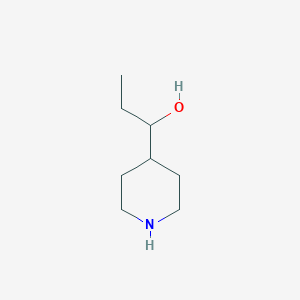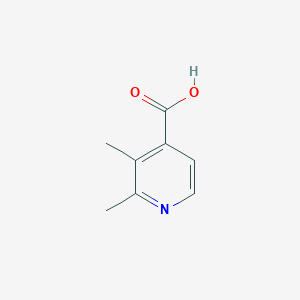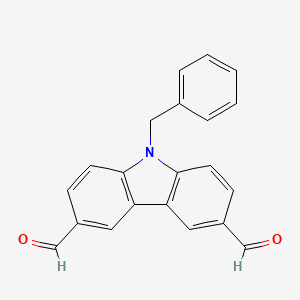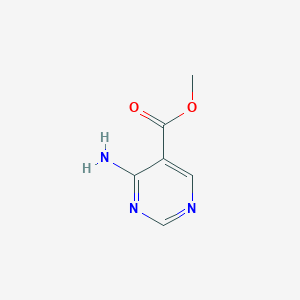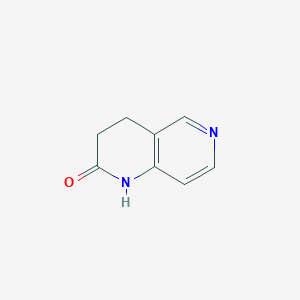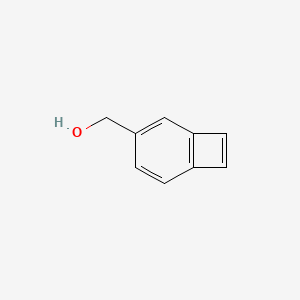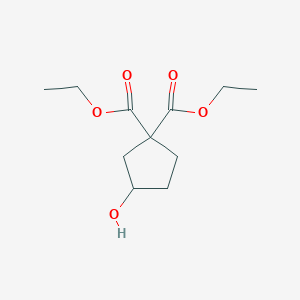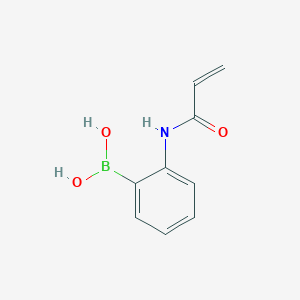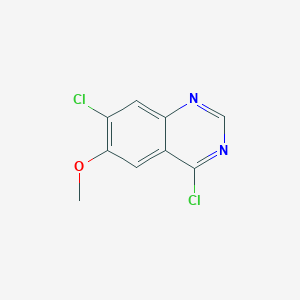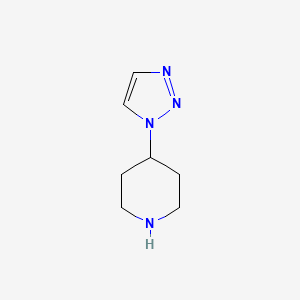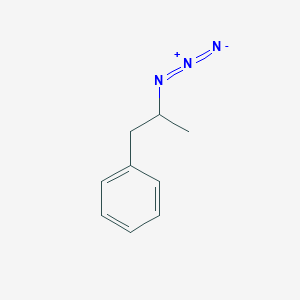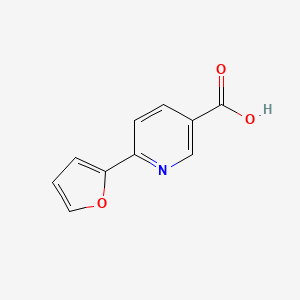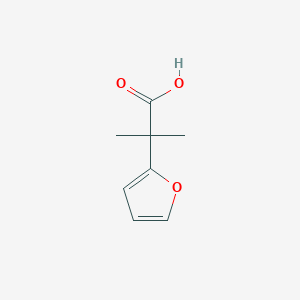
2-(2-Furyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-2-methylpropanoic acid is a chemical compound that is part of the furan family . Furans are compounds that contain a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 2-(2-Furyl)-2-methylpropanoic acid and its derivatives often starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as a catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis
The molecular structure of 2-(2-Furyl)-2-methylpropanoic acid can be analyzed using various spectroscopy techniques . For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Furyl)-2-methylpropanoic acid are diverse and can lead to a variety of products . For instance, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthetic Approaches and Chemical Properties : Research has been focused on synthesizing various derivatives of furyl-containing compounds and exploring their chemical properties. For example, furylpropenoic acid derivatives were studied for their aggregation properties and molecular interactions, revealing insights into their structural motifs and potential for forming complex assemblies in solution and solid states (Pálinkó & Körtvélyesi, 2001). Another study explored the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes furyl derivatives, demonstrating their potential in asymmetric synthesis (Hermán et al., 2009).
Materials Science and Catalysis
- Catalytic Applications : Research on furyl-containing building blocks for organic materials has shown that these compounds can be synthesized through cascade reactions, demonstrating their potential application in materials chemistry (Eshmemet’eva et al., 2022). This highlights the utility of furyl derivatives in developing new materials with unique properties.
Pharmaceutical and Biological Applications
- Biological Activity : The synthesis and biological evaluation of furyl derivatives have shown significant promise. For instance, studies on the synthesis of furyl-containing compounds from the roots of Polyalthia evecta revealed compounds with antiplasmodial and antiviral activities, indicating their potential in developing new therapeutics (Kanokmedhakul et al., 2006). Another research area involves exploring the chemical synthesis of furylphthalides, which are crucial for synthesizing biologically active heterocyclic systems, showing their relevance in pharmaceutical chemistry (Shpuntov et al., 2015).
Direcciones Futuras
The future directions for research on 2-(2-Furyl)-2-methylpropanoic acid and similar compounds involve the development of sustainable synthesis methods and the exploration of their potential applications . For instance, furan platform chemicals, which include 2-(2-Furyl)-2-methylpropanoic acid, are being explored for their potential to replace traditional resources such as crude oil .
Propiedades
IUPAC Name |
2-(furan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVISZPEHSSMCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1342586.png)
